![molecular formula C9H11ClN4O B2636064 7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1552515-97-5](/img/structure/B2636064.png)
7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a type of triazole, a class of nitrogenous heterocyclic compounds . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of triazolo[1,5-a]pyrimidine compounds includes two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The specific molecular structure of “this compound” was not found in the available resources.Chemical Reactions Analysis
Triazole compounds are known to react with a variety of enzymes and receptors in the biological system . Specific chemical reactions involving “this compound” were not found in the available resources.科学的研究の応用
Antibacterial Applications Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, such as 7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine, have shown significant promise in antibacterial applications. Specifically, these compounds have been identified as potent inhibitors against Staphylococcus aureus, a highly contagious bacterial pathogen responsible for various diseases. Their mechanism involves inhibition of crucial bacterial proteins like DNA gyrase, topoisomerase IV, and others, highlighting their potential as broad-spectrum antibacterial agents against drug-resistant strains (Li & Zhang, 2021).
Optical Sensor Development Pyrimidine derivatives, including those with the 1,2,4-triazolo[1,5-a]pyrimidine structure, have found applications in the development of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, with extensive use in both biological and medicinal contexts. This utility underscores the versatility of pyrimidine-based compounds in creating sensitive and specific sensors for various applications (Jindal & Kaur, 2021).
Anti-Cancer Research Pyrimidine scaffolds, such as those in this compound, have shown promising anti-cancer properties. Research has highlighted the synthesis and medicinal aspects of pyrazolo[1,5-a]pyrimidine derivatives, exhibiting a broad range of activities against various cancer targets. These compounds have been explored for their potential in creating new drug-like candidates with anti-cancer properties, emphasizing the importance of structural-activity relationship studies to optimize their efficacy (Cherukupalli et al., 2017).
Optoelectronic Material Development Compounds with the pyrimidine core, including the this compound structure, are also integral in developing optoelectronic materials. They have been incorporated into π-extended conjugated systems for creating novel materials used in electronic devices, luminescent elements, and image sensors. The inclusion of pyrimidine and triazole fragments enhances the electronic properties of materials, making them suitable for a range of optoelectronic applications (Lipunova et al., 2018).
作用機序
Target of Action
Similar compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to exhibit numerous activities, including acting as inverse agonists and inhibitors for various proteins .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to have various effects, such as inhibiting growth and inducing apoptosis in certain cell lines .
生化学分析
Biochemical Properties
Compounds with similar structures have been reported to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biological context in which it is present.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
7-chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O/c1-3-4-6-5-7(10)14-8(11-6)12-9(13-14)15-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFQZMDAFKWPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC(=NN2C(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

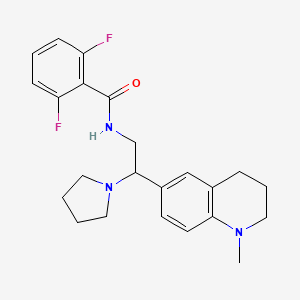
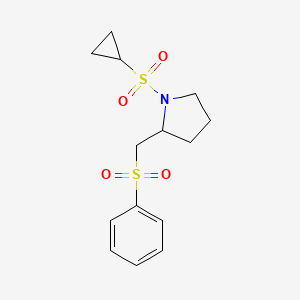
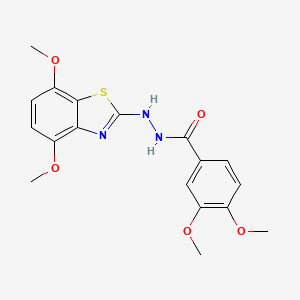
![Methyl 2-amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2635988.png)


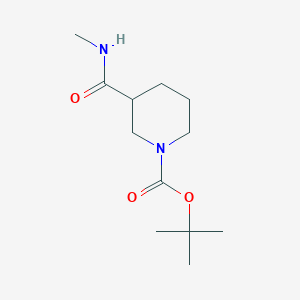

![2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2635997.png)
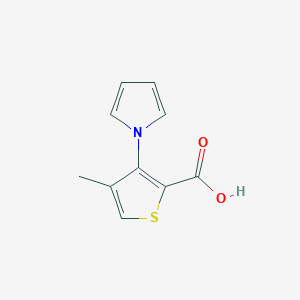
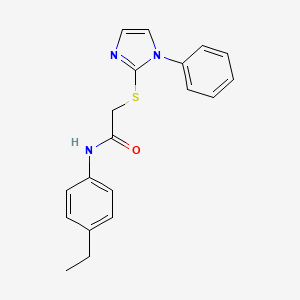


![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2636004.png)